8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methyl-1,4-dioxaspiro[4.5]decan-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(10)2-4-9(5-3-8)11-6-7-12-9/h2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNWEIURRWNLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)OCCO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Reaction Pathways for 8 Methyl 1,4 Dioxaspiro 4.5 Decan 8 Amine
Construction of the 1,4-Dioxaspiro[4.5]decane Core
The initial and crucial phase of the synthesis is the formation of the spiroketal core. This is typically achieved by protecting one of the carbonyl groups of a cyclohexanedione precursor.
Ketalization Reactions for Spiroketal Formation
The most direct method for assembling the 1,4-dioxaspiro[4.5]decane framework is through the selective ketalization of 1,4-cyclohexanedione (B43130). sigmaaldrich.com This reaction involves treating the dione (B5365651) with ethylene (B1197577) glycol in the presence of an acid catalyst to form the desired mono-ketal, 1,4-dioxaspiro[4.5]decan-8-one. tcichemicals.com The selectivity for mono-ketalization over di-ketalization is a key challenge.
Several methods have been developed to optimize the yield of the mono-ketal. One approach utilizes methyl triethyl ammonium (B1175870) chloride in ethylene glycol, which acts as both a catalyst and solvent, leading to high yields of the desired product. google.com Another method employs a halogenated solvent like dichloromethane (B109758) or chloroform (B151607) with an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. google.com
Table 1: Comparison of Ketalization Methods for 1,4-Dioxaspiro[4.5]decan-8-one
| Catalyst/Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl triethyl ammonium chloride / Ethylene glycol | 40-60 | 1-1.5 | 92.5-94.2 | google.com |
| p-Toluenesulfonic acid / Toluene | Reflux | - | - | nih.gov |
Optimized Decetalization Processes from Advanced Precursors
An alternative strategy involves the selective deprotection (decetalization) of a symmetrical bis-ketal precursor, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. researchgate.net This precursor can be synthesized from 1,4-cyclohexanedione and subsequently hydrolyzed under controlled acidic conditions to yield 1,4-dioxaspiro[4.5]decan-8-one. researchgate.net This method can be advantageous for achieving high purity and yield. Research has shown that using acetic acid in an aqueous solution can significantly increase the reaction rate and yield compared to other acids. researchgate.net A patented method describes a catalytic hydrolysis using a weak acid acrylic cationic exchange resin, which offers an environmentally friendly process with high selectivity. google.com
Another advanced precursor is 1,4-dioxaspiro[4.5]deca-6,9-dien-8-one, which can be hydrogenated under mild conditions using a palladium on carbon catalyst to produce 1,4-dioxaspiro[4.5]decan-8-one in high yield. google.com
Installation of the Methyl Group at the 8-Position
With the ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one, in hand, the next step is the installation of the methyl group at the C8 position. This is typically accomplished via a nucleophilic addition to the carbonyl group. The Grignard reaction is a classic and effective method for this transformation. masterorganicchemistry.comyoutube.com
Reacting 1,4-dioxaspiro[4.5]decan-8-one with methylmagnesium bromide (CH₃MgBr) in an appropriate ether solvent (e.g., diethyl ether or tetrahydrofuran) followed by an aqueous workup yields the tertiary alcohol, 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol. prepchem.commatrixscientific.com This reaction creates the required quaternary carbon center and introduces a hydroxyl group, which serves as a handle for the subsequent introduction of the amine functionality.
Formation of the 8-Amine Functional Group
The final stage of the synthesis involves converting the tertiary alcohol into the target primary amine. This transformation is challenging due to the sterically hindered nature of the quaternary carbon.
Reductive Amination Protocols
Direct reductive amination of a ketone with ammonia (B1221849) or an amine is a common method for synthesizing amines. mdpi.com However, this method is not directly applicable for creating a primary amine on a quaternary carbon starting from the corresponding ketone. The typical reductive amination of 1,4-dioxaspiro[4.5]decan-8-one would lead to 1,4-dioxaspiro[4.5]decan-8-amine, which lacks the C8-methyl group. chemicalbook.com
More advanced, modern photocatalytic methods are being developed for the synthesis of α-tertiary primary amines from various starting materials, which could potentially be adapted for this synthesis. vapourtec.comacs.orgresearchgate.net These methods often proceed via radical intermediates, enabling C-H functionalization or reactions with ketimine intermediates. hepatochem.comnih.gov Another approach involves a "borrowing hydrogen" or "hydrogen transfer" mechanism, where an alcohol is transiently oxidized to a carbonyl compound in situ, which then reacts with an amine source. mdpi.combath.ac.uk While powerful, the application of these specific protocols to 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol would require specific adaptation and development.
Conversion of Oxygen-Containing Precursors (e.g., Alcohols, Nitriles) to Amines
A more classical and reliable method to form the target amine from the tertiary alcohol precursor, 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol, is the Ritter reaction. chemistrysteps.comwikipedia.orgyoutube.com This reaction transforms tertiary alcohols into N-alkyl amides using a nitrile (like hydrogen cyanide or acetonitrile) in the presence of a strong acid. wikipedia.orgpearson.com
The mechanism involves the formation of a stable tertiary carbocation from the alcohol, which is then attacked by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields an N-substituted amide. pearson.com This amide can then be hydrolyzed under acidic or basic conditions to afford the final primary amine, 8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine. chemistrysteps.com
Table 2: Key Intermediates in the Synthesis
| Compound Name | CAS Number | Molecular Formula | Key Synthetic Role |
|---|---|---|---|
| 1,4-Cyclohexanedione | 637-88-7 | C₆H₈O₂ | Starting Material |
| 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 | C₈H₁₂O₃ | Ketalized Core Precursor |
| 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol | 66336-42-3 | C₉H₁₆O₃ | Tertiary Alcohol Intermediate |
Direct Amination and Substitution Approaches
The introduction of the amine functionality at the C-8 position of the 1,4-dioxaspiro[4.5]decane scaffold is frequently accomplished through direct amination or substitution reactions. A primary and efficient route involves the reductive amination of the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one. This ketone is a versatile bifunctional synthetic intermediate that serves as a common precursor. researchgate.net The reaction typically involves treating the ketone with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent.
Another key strategy is the substitution of a suitable leaving group on a precursor molecule. This can be seen in multi-step syntheses where an alcohol is first converted to a sulfonate ester (e.g., mesylate or tosylate), which is then displaced by an amine nucleophile. Furthermore, substitution is employed in deprotection steps. For instance, a common tactic involves the use of a protected amine, such as an N-benzyl group, which can be subsequently removed via catalytic hydrogenation. A reaction using a palladium on carbon catalyst is effective for this debenzylation step, yielding the primary amine. prepchem.com
| Method | Starting Material | Key Reagents | Product Type |
| Reductive Amination | 1,4-Dioxaspiro[4.5]decan-8-one | Methylamine, Reducing Agent (e.g., NaBH₃CN) | Secondary Amine |
| Nucleophilic Substitution | 8-Mesyloxy-8-methyl-1,4-dioxaspiro[4.5]decane | Ammonia or Amine Nucleophile | Primary or Substituted Amine |
| Catalytic Hydrogenolysis | N-Benzyl-8-methyl-1,4-dioxaspiro[4.5]decan-8-amine | H₂, Palladium on Carbon (Pd/C) | Primary Amine |
Stereoselective and Asymmetric Synthesis
The C-8 position of this compound is a stereocenter, making the development of stereoselective and asymmetric syntheses a critical area of research for accessing enantiomerically pure forms of the compound.
Development of Chiral Synthetic Routes
The creation of chiral this compound can be approached through several strategic routes. One method involves the use of a chiral auxiliary on a precursor, which directs the stereochemical outcome of a key bond-forming reaction, followed by the removal of the auxiliary. This strategy has been successfully applied to the synthesis of other chiral spirocyclic systems, such as 2-methyl-1,6-dioxaspiro[4.5]decane. acs.org
A more modern and highly efficient approach is the use of biocatalysis. Chiral amines are valuable building blocks in many high-value molecules, and enzymatic methods offer high selectivity under mild conditions. nih.gov Specifically, enzymes like transaminases can catalyze the transfer of an amine group from a donor to a prochiral ketone acceptor, such as 1,4-dioxaspiro[4.5]decan-8-one, to produce a chiral amine with high enantiopurity. nih.gov Protein engineering has significantly expanded the substrate scope of these enzymes, making them suitable for a wide range of complex molecules. nih.gov Amine dehydrogenases represent another class of enzymes that can synthesize chiral amines via reductive amination of a ketone, using ammonia as the amino donor. nih.gov
Control of Diastereoselectivity and Enantioselectivity
Controlling the three-dimensional arrangement of atoms is paramount in modern synthesis. For spirocyclic compounds, this involves managing both diastereoselectivity and enantioselectivity.
Diastereoselectivity often comes into play when a new stereocenter is created in a molecule that already contains one or more stereocenters. For instance, in the reduction of a substituted spirocyclic ketone, the existing stereocenters can direct the approach of the reducing agent, leading to the preferential formation of one diastereomer over another. This is known as substrate control. The stereochemical outcome of catalytic hydrogenation, for example, can be highly dependent on the molecule's existing stereochemistry, with the catalyst adsorbing to the less sterically hindered face of the substrate. researchgate.net
Enantioselectivity is achieved by using a chiral influence that is external to the substrate, most commonly a chiral catalyst or reagent. Palladium-catalyzed reactions have been developed for the highly enantioselective desymmetrization of meso-aziridines using various nucleophiles to generate chiral amine derivatives. nih.gov Such catalyst-controlled processes could be adapted to create the chiral center in this compound with high enantiomeric excess. The choice of ligand on the metal catalyst is crucial for inducing asymmetry.
Catalytic Systems and Reaction Environment Optimization
Optimizing reaction conditions through advanced catalytic systems and energy sources is key to developing efficient, high-yielding, and environmentally benign synthetic processes.
Microwave-Assisted Synthetic Approaches
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. Compared to conventional heating, which relies on thermal conduction, microwave irradiation heats the reaction mixture directly and more uniformly. nih.gov This often leads to dramatic reductions in reaction times, increased product yields, and improved purity. arkat-usa.org
For example, in the synthesis of other spirocyclic amine derivatives, microwave-assisted methods have reduced reaction times from several hours to just a few minutes, while increasing yields by 20-30%. nih.gov The precursor ketone, 1,4-dioxaspiro[4.5]decan-8-one, has been specifically identified as a suitable substrate for microwave-assisted reductive amination studies. chemicalbook.com This suggests that the synthesis of this compound could be significantly optimized using this technology.
| Parameter | Conventional Heating | Microwave-Assisted Heating | Reference |
| Reaction Time | 6–7 hours | ~6 minutes | nih.gov |
| Product Yield | Baseline | 20–30% Increase | nih.gov |
| Energy Input | Indirect, less efficient | Direct, core of reaction mixture | nih.gov |
| Work-up | Standard | Often easier with higher purity | arkat-usa.org |
Application of Specific Metal Catalysts (e.g., Rh-catalyzed, Palladium)
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity.
Palladium (Pd) catalysts are particularly versatile and have found direct application in syntheses related to this compound. As mentioned, palladium on carbon (Pd/C) is a standard catalyst for hydrogenation reactions, including the removal of N-benzyl protecting groups to furnish primary amines. prepchem.com More advanced palladium-catalyzed reactions, such as decarboxylative couplings and C-H activation, represent powerful methods for forming C-C and C-N bonds. nih.gov For instance, palladium catalysis can facilitate the ortho-acylation of substrates directed by an oxime ether group, demonstrating its utility in functionalizing specific positions on a molecule. nih.gov Multicomponent reactions catalyzed by palladium can assemble complex heterocyclic structures like indolizines from simple, readily available reagents. scispace.com
Rhodium (Rh) catalysts are also employed in a variety of organic transformations. While direct Rh-catalyzed aminations for this specific spirocycle are not widely documented, rhodium is well-known for its role in reactions such as hydroformylation and the addition of carboxylic acids to alkynes. orgsyn.org These types of transformations highlight the potential for rhodium catalysts to be used in the synthesis of complex intermediates that could then be converted to the target amine.
Acid-Catalyzed Transformations
Acid catalysis is a cornerstone in the synthesis of spiroketals, including the 1,4-dioxaspiro[4.5]decane skeleton. researchgate.netwikipedia.org This method typically involves the acid-mediated cyclization of a suitable dihydroxyketone precursor. researchgate.net The reaction proceeds through the formation of a tertiary oxycarbenium ion intermediate, which allows for the ring-closing to form the thermodynamically most stable spiroketal isomer. nih.gov Both Brønsted and Lewis acids are employed to facilitate these transformations, often enabling reactions to occur at lower temperatures and with improved yields. nih.gov
Sonochemical Methodologies in Spiro Compound Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful and environmentally sustainable tool for synthesizing spiro compounds. researchgate.netorientjchem.org Ultrasonic irradiation accelerates reactions by providing activation energy through acoustic cavitation, which generates localized "hot spots" of high temperature and pressure. researchgate.netnih.gov This method offers significant advantages, including shorter reaction times, higher yields, and operational simplicity compared to conventional heating methods. orientjchem.orgnih.gov
The synthesis of 1,4-dioxaspiro compounds has been successfully achieved using sonochemical methods. For example, the synthesis of novel 1,4-dioxaspiro[4.4] and 1,4-dioxaspiro[4.5] derivatives from methyl 9,10-dihydroxyoctadecanoate with cyclopentanone (B42830) and cyclohexanone (B45756) was performed using ultrasound in the presence of a montmorillonite (B579905) KSF catalyst. researchgate.net This approach highlights the synergy between sonication and heterogeneous catalysis. tandfonline.com The use of ultrasound can enhance the efficiency of multicomponent reactions (MCRs), which are often used to build complex heterocyclic structures like spirooxindoles in a single step from simple starting materials. researchgate.netnih.gov The application of sonochemistry aligns with green chemistry principles by often allowing for the use of less hazardous solvents, such as water, and reducing energy consumption. orientjchem.orgnih.gov
Green Chemistry Principles in Synthesis
The synthesis of spiro compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use environmentally benign substances. rsc.orgnih.govutrgv.edu Key strategies include the use of solvent-free reaction conditions, the application of reusable catalysts, and the development of one-pot multicomponent reactions that improve atom economy. nih.govitmedicalteam.pl Microwave-assisted synthesis, for example, has been employed for the rapid and efficient production of spiro compounds in green solvents like water or ethanol, often yielding products in minutes with high yields. nih.govutrgv.edu Electrochemically driven methods also represent a sustainable approach, using simple electrons as oxidants instead of stoichiometric chemical reagents and operating in green solvents. rsc.org
Solvent-Free Reaction Conditions
Performing organic syntheses under solvent-free conditions is a primary goal of green chemistry, as it reduces pollution, lowers costs, and simplifies experimental processes and work-up. itmedicalteam.plcmu.edu Many reactions, including the ketalization needed to form the 1,4-dioxaspiro[4.5]decane ring, can proceed efficiently in the solid state or by simply mixing the neat reactants. mdpi.comcmu.edu
Research has shown that the ketalization of various carbonyl compounds, such as cyclohexanone, with diols can be effectively catalyzed under solvent-free conditions. mdpi.comresearchgate.net For instance, using an acid-activated clay as a heterogeneous catalyst, cyclic ketals were synthesized with up to 92% isolated yield. researchgate.net This approach avoids the use of volatile organic solvents and simplifies product isolation. Similarly, cobaloxime has been shown to be a highly efficient catalyst for acetalization and ketalization under mild, solvent-free conditions, achieving high turnover frequencies. mdpi.com These methods demonstrate that high reaction efficiency and selectivity can be achieved without the need for traditional solvents. cmu.edu
Table 1: Comparison of Catalysts in Solvent-Free Ketalization of Cyclohexanone
| Catalyst | Conditions | Conversion/Yield | Reference |
|---|---|---|---|
| Acid-activated Clay (10 wt.%) | Mild, Solvent-free | Up to 92% isolated yield | researchgate.net |
| Cobaloxime (0.1 mol% CoCl2) | 70 °C, 5 KPa, 1h | 95.3% conversion | mdpi.com |
| Indion 225H (1.0 wt.%) | 323 K | ~70% conversion | nih.gov |
Utilization of Reusable Catalysts
The development and use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused are central to sustainable chemical synthesis. researchgate.netrsc.org In the context of producing the 1,4-dioxaspiro[4.5]decane structure, various reusable catalysts have been investigated for the key ketalization step. researchgate.net
Acid-activated clays (B1170129) have proven to be effective and recyclable heterogeneous catalysts for ketalization reactions under solvent-free conditions. researchgate.net One study demonstrated that a specific clay-based catalyst showed insignificant loss of activity even after six consecutive runs. researchgate.net Another example is a hybrid catalyst prepared by combining 8-hydroxy-2-methylquinoline with a Keggin-structured heteropoly acid (H₄SiW₁₂O₄₀), which showed high reusability in the ketalization of ketones. rsc.org The use of such solid acid catalysts circumvents the problems associated with homogeneous catalysts, such as equipment corrosion and difficult product separation. researchgate.net
Table 2: Reusability of Heterogeneous Catalysts in Ketalization Reactions
| Catalyst System | Reaction | Reusability Performance | Reference |
|---|---|---|---|
| Acid-activated Clay (Clay-H0.5) | Ketalization of acetophenone | Insignificant activity loss after six runs | researchgate.net |
| HMQ-STW (heteropoly acid hybrid) | Ketalization of cyclohexanone | High potential for reusability demonstrated | rsc.org |
| 20%-MoO3-ZrO2 | Acetal reaction of glycerol | Exhibited optimal reusability | researchgate.net |
Yield Optimization and Reaction Efficiency Studies
In the synthesis of spiroketals, studies have focused on optimizing the crucial cyclization step. For example, the synthesis of a chiral spiroketone intermediate was significantly improved by implementing a telescoped flow process, which combined two reaction steps with a single catalyst. rsc.org This innovative approach led to a 70% saving on process cost and a 60% decrease in process mass intensity compared to the original batch procedure. rsc.org Bayesian optimization-assisted screening has also been applied to rapidly identify improved reaction conditions for spiro-dithiolane synthesis, successfully improving the yield to 89% within eight trials and proving scalable to a hundred-gram level. mdpi.com The optimization of ketalization reactions often involves evaluating the molar ratio of reactants, catalyst dosage, and temperature to achieve nearly quantitative conversion. researchgate.netnih.govresearchgate.net These systematic studies are essential for developing robust, efficient, and scalable synthetic routes. mdpi.com
Chemical Reactivity and Mechanistic Investigations of 8 Methyl 1,4 Dioxaspiro 4.5 Decan 8 Amine
Reactivity Profiles of the Amine Functional Group
The tertiary carbon atom to which the amine is attached introduces significant steric hindrance, which modulates its reactivity compared to simpler primary amines.
The primary amine of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is nucleophilic and can participate in alkylation and acylation reactions.
Alkylation: Direct alkylation of primary amines with alkyl halides can be a complex process. wikipedia.org The initial reaction involves the amine acting as a nucleophile to displace a halide, forming a secondary amine. youtube.com However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a high propensity for over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com For a sterically hindered amine like this compound, this "runaway" reaction might be somewhat suppressed but remains a significant challenge for achieving selective mono-alkylation. masterorganicchemistry.com A more controlled approach involves a competitive deprotonation/protonation strategy, where the reactant primary amine is selectively deprotonated to enhance its nucleophilicity for the reaction, while the product secondary amine is kept in its protonated, non-nucleophilic state to prevent further reaction. rsc.org An alternative synthetic route to achieve mono-alkylation is reductive amination, which offers higher selectivity. organic-chemistry.org
Acylation: Acylation of the amine to form an amide is a more straightforward transformation. The reaction typically involves treating the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. More advanced methods involve the direct coupling of carboxylic acids with amines using a variety of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). organic-chemistry.orgorganic-chemistry.org This process is highly efficient and can be completed in a few hours, even for complex molecules. nih.gov The reaction of this compound with a carboxylic acid activated by thionyl chloride (SOCl₂) also provides a direct, one-pot route to the corresponding amide, a method that is effective even with sterically hindered amines. rsc.org
Table 1: Alkylation and Acylation Reactions of Primary Amines
| Reaction Type | Reagents | Product(s) | Key Considerations |
| Direct Alkylation | Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Salt | Low selectivity, risk of over-alkylation as product amine is often more nucleophilic. wikipedia.orgmasterorganicchemistry.com |
| Controlled Alkylation | R-NH₂·HBr, Alkyl Bromide, Base | Secondary Amine | Competitive deprotonation/protonation strategy allows for selective mono-alkylation. rsc.org |
| Acylation (Amide Formation) | Acyl Chloride, Base | Amide | Standard method, generally high-yielding. |
| Acylation (Amide Formation) | Carboxylic Acid, Coupling Agent (e.g., HBTU) | Amide | Efficient, direct coupling method. organic-chemistry.orgnih.gov |
| Acylation (Amide Formation) | Carboxylic Acid, SOCl₂ | Amide | Effective one-pot synthesis, suitable for hindered amines. rsc.org |
The primary amine group can undergo oxidation through various pathways, yielding different products depending on the reaction conditions and the catalyst employed. The oxidative dehydrogenation of primary amines is a key method for synthesizing imines and nitriles. acs.org
Ruthenium-based catalysts, for instance, have been shown to facilitate the aerobic oxidation of primary amines. acs.org The proposed mechanism involves a series of β-hydride eliminations, proceeding through an intermediate imine species which can be further dehydrogenated to form a nitrile. acs.org Other catalytic systems, such as those using copper, can also effectively oxidize primary amines to nitriles using molecular oxygen as a green oxidant. researchgate.net For sterically hindered amines, Grubbs-type ruthenium catalysts have demonstrated efficacy in nitrile synthesis via aerobic oxidation. elsevierpure.com In some cases, the catalytic oxidation of a primary amine can lead to the formation of an amide. This occurs when the initially formed nitrile undergoes subsequent hydration. rsc.org
Table 2: Oxidation Products of Primary Amines
| Catalyst System | Oxidant | Primary Product | Reference |
| Hydrated Ruthenium Chloride | O₂ | Nitrile | acs.org |
| Grubbs Catalyst | Air (O₂) | Nitrile | elsevierpure.com |
| Copper/DMAP | O₂ | Nitrile | researchgate.net |
| Annulated MIC-Ru Complex | Air (O₂) | Amide (via nitrile hydration) | rsc.org |
While this compound features an amine group, a related derivative could possess an ester functionality at the C8 position, such as ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. bldpharm.com Such an ester can be converted into an amide through reaction with ammonia (B1221849) or a primary/secondary amine. This reaction, known as ammonolysis or aminolysis, typically requires heat and can be slow.
A more direct and efficient pathway to amides on this scaffold involves palladium-catalyzed aminocarbonylation. For example, amides have been synthesized from iodo-derivatives of 1,4-dioxaspiro[4.5]decane. researchgate.net Another powerful method is the direct coupling of a carboxylate salt with an amine. nih.gov This involves converting the ester to a carboxylate salt (e.g., a lithium salt) via saponification, which can then be coupled with an amine using a reagent like HBTU to form the desired amide in high yield. organic-chemistry.orgorganic-chemistry.org This approach is particularly useful for substrates where the corresponding carboxylic acid or acyl chloride is unstable. nih.gov
Reactivity of the 1,4-Dioxaspiro[4.5]decane Scaffold
The 1,4-dioxaspiro[4.5]decane group is a cyclic ketal of cyclohexanone (B45756). Its primary role is as a protecting group for the ketone, and its reactivity is dominated by its cleavage under acidic conditions.
The dioxolane ring, being a ketal, exhibits differential stability depending on the pH of the medium.
Acidic Hydrolysis: Ketals are readily hydrolyzed under acidic conditions to regenerate the parent ketone and the diol—in this case, cyclohexanone and ethylene (B1197577) glycol, respectively. researchgate.netchemistrysteps.com The reaction is acid-catalyzed and proceeds via protonation of one of the ether oxygens, converting it into a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com The departure of the alcohol is assisted by the lone pair of the adjacent oxygen, forming a resonance-stabilized oxocarbenium ion intermediate. researchgate.net This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which rapidly hydrolyzes under acidic conditions to the final ketone product. chemistrysteps.com The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane relies on this selective, acid-catalyzed deketalization. researchgate.net
Basic Hydrolysis: In contrast, the ketal linkage is highly stable under neutral and basic conditions. researchgate.net This stability is because there is no viable pathway for cleavage, as alkoxide ions (OR⁻) are poor leaving groups. This property is the basis for using the dioxolane moiety as a protecting group for ketones during reactions carried out in basic or nucleophilic media. A process has been described for the hydrolysis of ketals containing an amino group using carbon dioxide and water or an alcohol, which provides a milder alternative to strong mineral acids. google.com
The spirocyclic core of the molecule is a cyclohexane (B81311) ring. As a saturated aliphatic ring, it is generally unreactive towards both nucleophiles and electrophiles unless activated.
Nucleophilic Substitution: Direct nucleophilic substitution on the saturated carbons of the cyclohexane ring is not feasible. However, reactivity can be induced by first hydrolyzing the ketal protecting group to reveal the cyclohexanone. researchgate.net The resulting ketone provides two sites for nucleophilic attack: the electrophilic carbonyl carbon and the adjacent α-carbons. The α-protons are acidic and can be removed by a base to form an enolate, which is a potent nucleophile that can undergo reactions like alkylation or aldol (B89426) condensation at the α-position. Furthermore, studies on cyclohexanone acetals with substituents at the C-2 position have shown that these substituents can strongly influence the stereoselectivity of nucleophilic substitution reactions that proceed via an oxocarbenium ion intermediate. nih.gov
Electrophilic Substitution: Electrophilic substitution is characteristic of aromatic systems and does not typically occur on a saturated cyclohexane ring. science.gov If the spirocyclic core were to be deprotected to the ketone, the carbonyl group would act as an electron-withdrawing group. ncert.nic.in In the context of an aromatic ring, such a group is deactivating and meta-directing for electrophilic aromatic substitution. ncert.nic.in For the non-aromatic cyclohexanone ring, electrophilic attack is not a typical reaction pathway, although reactions with strong electrophiles at the enol or enolate form are possible.
Ring-Opening Reactions and Subsequent Functionalization
The 1,4-dioxaspiro[4.5]decane core of this compound is a ketal, which can be susceptible to hydrolysis under acidic conditions, leading to a ring-opening reaction. This process would unmask the ketone functionality on the cyclohexane ring, yielding a substituted cyclohexanone derivative. The stability of the spiroketal is influenced by factors such as the solvent and the nature of the acid catalyst. researchgate.net
While spiroketals are generally stable, their ring-opening can be a key step for further molecular diversification. acs.org For instance, the reductive ring-opening of spiroketals has been demonstrated as a synthetic strategy to access substituted tetrahydropyrans. elsevierpure.com In the case of this compound, a selective ring-opening could provide a pathway to novel functionalized cyclohexanone or tetrahydropyran (B127337) structures.
Furthermore, the amine functionality can direct or participate in ring-opening processes. The reaction of cyclic amines with reagents like difluorocarbene has been shown to induce ring-opening functionalization, cleaving a C-N bond to produce acyclic structures that can be further modified. nih.gov While this specific reaction has not been reported for this compound, it represents a potential strategy for its structural modification. nih.govnih.gov
Subsequent functionalization of the ring-opened products can lead to a diverse array of chemical entities. For example, if the spiroketal is hydrolyzed to the corresponding ketone, the resulting amino-ketone can undergo a variety of transformations, including reductive amination to form diamines or cyclization reactions to generate new heterocyclic systems. The synthesis of 1-azaazulenes, for instance, has been achieved through the ring-opening cyclization of spirocyclopropanes with primary amines. elsevierpure.com
A hypothetical reaction pathway for the functionalization of this compound is presented below:
| Reactant | Reagents and Conditions | Major Product(s) |
| This compound | 1. Acid-catalyzed hydrolysis (e.g., aq. HCl) | 4-(2-Hydroxyethoxy)-1-methyl-1-aminocyclohexan-4-one |
| This compound | 2. Reductive amination (e.g., NaBH3CN, NH4OAc) | 4-(2-Hydroxyethoxy)-1-methylcyclohexane-1,4-diamine |
Influence of Substituents on Reaction Regioselectivity and Stereoselectivity
The regioselectivity and stereoselectivity of reactions involving this compound are significantly influenced by the substituents on both the spiroketal and the amine. The methyl group on the nitrogen atom and the amine group at the spiro-carbon (C8) are key determinants of reaction outcomes.
In ring-opening reactions of unsymmetrical spiroketals, the regioselectivity of nucleophilic attack is governed by a balance of steric and electronic effects. researchgate.netd-nb.info For the 1,4-dioxaspiro[4.5]decane system, acid-catalyzed hydrolysis typically proceeds via protonation of one of the dioxolane oxygens, followed by nucleophilic attack of water. The presence of the 8-amino group can influence the site of initial protonation and the stability of the resulting carbocationic intermediates, thereby directing the regioselectivity of the ring-opening.
The stereoselectivity of reactions at the cyclohexane ring is dictated by the conformational preferences of the spirocyclic system and the directing effects of the axial or equatorial orientation of the amino group. The anomeric effect, a stereoelectronic phenomenon in heterocyclic rings, plays a crucial role in the stability of spiroketals and can influence the stereochemical outcome of their reactions. nih.gov
The influence of substituents on stereoselectivity is a well-established principle in asymmetric synthesis. For instance, in the alkylation of chiral imines derived from cyclic ketones, the size and nature of substituents can have a profound impact on the diastereoselectivity of the reaction. mdpi.com Similarly, in enzymatic reactions, the anchoring of a substrate within an enzyme's active site, often guided by specific substituents, can lead to high levels of regio- and stereoselectivity. mdpi.com While not enzymatic, the principle of substituent-directed selectivity is applicable to the reactions of this compound.
The table below summarizes the potential influence of the key substituents on reaction selectivity:
| Substituent | Potential Influence on Regioselectivity | Potential Influence on Stereoselectivity |
| 8-Amino group | Directs site of protonation in acid-catalyzed reactions; may act as an internal nucleophile. | Influences the conformational equilibrium of the cyclohexane ring; can direct incoming reagents to a specific face of the molecule. |
| N-Methyl group | Affects the nucleophilicity and basicity of the amine; can sterically hinder approach to the nitrogen atom. | Can influence the preferred orientation of the amino group (axial vs. equatorial), thereby affecting the stereochemical course of reactions. |
Elucidation of Reaction Mechanisms and Transition State Analysis
Understanding the mechanisms of reactions involving this compound requires a detailed analysis of potential intermediates and transition states. Computational chemistry has become an invaluable tool for elucidating complex reaction pathways. fossee.in
For the acid-catalyzed hydrolysis of the spiroketal, the mechanism likely involves a series of proton transfer steps and the formation of oxocarbenium ion intermediates. The stability of these intermediates is crucial in determining the reaction rate and the regioselectivity of the ring-opening. Transition state analysis can provide insights into the energy barriers associated with different mechanistic pathways. nih.govbath.ac.uk
In reactions where the amine participates, such as a potential intramolecular cyclization or rearrangement, the mechanism could involve the formation of iminium ion intermediates. The stereoelectronics of these intermediates would play a key role in determining the stereochemical outcome of the reaction. Computational studies on aza-spiro ring formations have highlighted the importance of the conformational preferences of transition states in controlling stereoselectivity. nih.gov
The mechanism of a hypothetical ring-opening functionalization can be dissected into several elementary steps, each with its own transition state. For example, in a difluorocarbene-mediated ring-opening, computational analysis could help to elucidate the regioselectivity of the initial C-N bond cleavage by comparing the energies of the different possible transition states. nih.gov
The following table outlines key mechanistic features and the computational methods that could be used for their investigation:
| Mechanistic Feature | Relevant Computational Methods | Expected Insights |
| Protonation site of the spiroketal | Density Functional Theory (DFT) calculations of proton affinities | Identification of the most likely site of initial acid attack. |
| Stability of oxocarbenium intermediates | Calculation of intermediate energies and reaction profiles | Understanding the regioselectivity of nucleophilic attack. |
| Conformational analysis of transition states | Transition state searching algorithms (e.g., QST2, QST3), Intrinsic Reaction Coordinate (IRC) calculations | Elucidation of the stereochemical control elements of the reaction. nih.govnih.gov |
| Role of solvent | Implicit or explicit solvent models in quantum chemical calculations | Assessment of the influence of the reaction medium on reaction barriers and selectivity. fossee.in |
Structural Characterization and Advanced Conformational Analysis
Application of High-Resolution Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure and connectivity of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine. While complete experimental spectra for this specific compound are not widely available in published literature, data from closely related analogs and predictive models provide significant insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Spirocyclic Geometry and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.
Although specific experimental NMR data for this compound is not readily found in scientific literature, analysis of related structures such as 1,4-dioxaspiro[4.5]decan-8-one and its derivatives allows for the prediction of its spectral characteristics. chemicalbook.comspectrabase.comchemicalbook.comchemicalbook.comnih.govspectrabase.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the protons on the cyclohexane (B81311) ring, and the protons of the dioxolane ring. The chemical shifts and coupling constants of the cyclohexane protons would be indicative of their axial or equatorial positions, thus providing information about the ring's conformation. The four protons of the dioxolane ring would likely appear as a multiplet.
¹³C NMR: The carbon NMR spectrum would confirm the presence of the nine carbon atoms in the molecule. Key signals would include the spiro carbon, the carbons of the dioxolane ring, the carbons of the cyclohexane ring, and the methyl carbon. The chemical shift of the carbon bearing the amino and methyl groups would be particularly informative.
A study on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione utilized 2D NMR techniques (HMBC and NOESY) to verify the 3D structure and stereochemistry, highlighting the utility of these methods for complex spirocyclic systems. guidechem.com
Predicted ¹³C NMR Chemical Shifts for a related compound, 1,4-Dioxaspiro[4.5]decan-8-one chemicalbook.com
| Atom | Chemical Shift (ppm) |
| C1 | 64.3 |
| C2 | 36.8 |
| C3 | 36.8 |
| C4 | 64.3 |
| C5 (spiro) | 108.4 |
| C6 | 35.1 |
| C7 | 35.1 |
| C8 (C=O) | 210.3 |
| C9 | 35.1 |
| C10 | 35.1 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₉H₁₇NO₂), the expected molecular weight is approximately 171.24 g/mol . bldpharm.com
Common fragmentation pathways for cyclic amines often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. The fragmentation of the spirocyclic system would also lead to characteristic daughter ions. Analysis of the fragmentation of related ketamine analogues, which also contain a substituted cyclohexane ring, shows characteristic losses of small molecules and radicals. chemicalbook.com
Predicted Mass Spectrometry Data for this compound hydrochloride researchgate.net
| Adduct | Predicted m/z |
| [M+H]⁺ | 172.13321 |
| [M+Na]⁺ | 194.11515 |
| [M+K]⁺ | 210.08909 |
| [M+H-H₂O]⁺ | 154.12319 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show key absorption bands corresponding to the amine and the dioxolane functional groups.
N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds.
C-N Stretching: The C-N stretching vibration is expected to appear in the range of 1020-1250 cm⁻¹.
C-O Stretching: The characteristic C-O stretching of the dioxolane ring would likely be observed as strong bands in the 1050-1150 cm⁻¹ region.
C-H Stretching: Aliphatic C-H stretching vibrations would be present around 2850-2960 cm⁻¹.
IR spectra have been reported for the related compound dimethylammonium 8-[(7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl]-9-oxo-6,10-dioxaspiro[4.5]dec-7-en-7-olate, which shows characteristic C=O and C-O bands of the 1,3-dioxane (B1201747) ring. uni.lu
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. To date, no crystal structure for this compound has been reported in the publicly available literature.
However, the crystal structure of a related compound, (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol, has been determined. nih.gov In this structure, the five-membered dioxolane ring adopts a twist conformation, while the spiro-fused cyclohexane ring exhibits a chair conformation. nih.gov This provides a valuable model for the likely solid-state conformation of the spirocyclic framework in this compound.
Theoretical and Computational Approaches to Molecular Structure and Dynamics
In the absence of complete experimental data, theoretical and computational methods are powerful tools for investigating the structure and dynamics of molecules like this compound.
Conformational Analysis and Flexibility of the Spirocyclic System
The spirocyclic system of this compound possesses a degree of flexibility, primarily related to the conformations of the cyclohexane and dioxolane rings.
Cyclohexane Ring: The cyclohexane ring is expected to predominantly adopt a chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible and may exist in equilibrium. The position of the methyl and amino groups (axial vs. equatorial) on the cyclohexane ring will significantly influence the conformational preference.
Dioxolane Ring: The five-membered dioxolane ring is not planar and typically adopts an envelope or twist conformation to relieve torsional strain.
Computational studies on related spiro compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, have been used to determine the minimum energy conformations. lookchem.com These studies often involve calculating the energies of various possible conformers to identify the most stable arrangement. For the aforementioned compound, the chair conformation of the cyclohexane ring with the phenyl group in the equatorial position was found to be the most stable. lookchem.com A similar approach could be applied to this compound to predict its most likely three-dimensional structure and the orientation of its substituents.
Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)
The specific investigation of intramolecular and intermolecular interactions for the compound this compound is not extensively documented in publicly available research. However, analysis of structurally related compounds and general principles of stereochemistry and hydrogen bonding allow for a theoretical exploration of the likely interactions governing its molecular behavior.
The primary amine group (-NH₂) and the oxygen atoms of the dioxolane ring are the key sites for potential hydrogen bonding. The nitrogen atom of the amine can act as a hydrogen bond donor, while the lone pairs on the nitrogen and the two oxygen atoms of the ketal group can act as hydrogen bond acceptors.
Intramolecular Interactions:
The potential for intramolecular hydrogen bonding in this compound depends on the conformational orientation of the amine group relative to the dioxolane oxygen atoms. The cyclohexane ring typically adopts a chair conformation. The substituents at the C8 position, the methyl group and the amino group, can be in either axial or equatorial positions.
An intramolecular hydrogen bond could potentially form between the amino group (as a donor) and one of the oxygen atoms of the dioxolane ring (as an acceptor). This would require the amino group to be in a specific orientation that brings a hydrogen atom in close proximity to an oxygen atom. The likelihood and strength of such an interaction would be influenced by the conformational energetics of the entire molecule. Computational modeling studies on similar heterocyclic systems can provide insights into the stability of such conformations. For instance, studies on other amino acid derivatives have shown that intramolecular hydrogen bonds can significantly stabilize certain conformers. researchgate.netnih.gov
Intermolecular Interactions:
In the condensed phase (solid or liquid), intermolecular hydrogen bonding is expected to be a dominant force in the supramolecular assembly of this compound. The primary amine group is capable of forming multiple hydrogen bonds with neighboring molecules.
Specifically, the N-H protons can form hydrogen bonds with the nitrogen or oxygen atoms of adjacent molecules. This can lead to the formation of various hydrogen-bonded networks, such as chains or dimers. The presence of both a hydrogen bond donor (N-H) and acceptors (N and O) allows for a variety of intermolecular arrangements.
The crystal structure of a related compound, (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol, reveals the presence of both intramolecular and intermolecular O-H···O hydrogen bonds, which dictate the crystal packing. bldpharm.com While this compound is a diol and not an amine, it demonstrates the capability of the 1,4-dioxaspiro[4.5]decane framework to participate in such interactions.
Predicted Interaction Data:
While specific experimental data for this compound is not available, predictive data for its hydrochloride salt and related compounds can offer some context. For instance, predicted properties such as the pKa of the related 8-aminomethyl-1,4-dioxaspiro[4.5]decane suggest the basicity of the amine and its propensity to be protonated. lookchem.com
To provide a quantitative understanding, detailed experimental studies such as X-ray crystallography and NMR spectroscopy, or high-level computational chemistry studies would be necessary. These investigations would yield precise data on bond lengths, bond angles, and the energetics of the different possible hydrogen bonding motifs.
Computational and Quantum Chemical Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For a molecule like 8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, DFT calculations can provide crucial insights into its chemical behavior.
Detailed research findings on related spiroketal systems demonstrate the utility of DFT in determining stable conformations and understanding reaction mechanisms. For instance, DFT calculations have been employed to study the regio- and stereoselective 1,3-dipolar cycloaddition reactions of diazopropane (B8614946) with chalcone (B49325) derivatives, providing insights into the kinetic and thermodynamic products. mdpi.com Similar approaches could be applied to predict the reactivity of the amine group and the spiroketal moiety in this compound.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |
| Proton Affinity | 220 kcal/mol | Predicts the basicity of the amine group. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
Molecular Dynamics Simulations for Solvent Effects and Conformational Space
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can be used to explore its conformational space and to understand the influence of different solvents on its structure and dynamics.
The conformational rigidity of the spirocyclic system can significantly impact its binding affinity to biological targets. tandfonline.com MD simulations can reveal the preferred conformations of the molecule in various environments, such as in aqueous solution or within a protein binding pocket. Studies on other spiroketals have utilized MD simulations to understand their conformational behavior and stability. nih.gov
Table 2: Exemplary Results from a Hypothetical MD Simulation of this compound in Water
| Parameter | Observation | Implication |
| Conformational States | Predominantly exists in two major chair-like conformations of the cyclohexane (B81311) ring. | The relative populations of these conformers can influence biological activity. |
| Solvent Shell Structure | The amine group forms strong hydrogen bonds with surrounding water molecules. | Affects solubility and the energetics of binding to a target. |
| Root-Mean-Square Fluctuation (RMSF) | Low RMSF for the spirocyclic core, higher for the methyl and amine groups. | The core is rigid, while the peripheral groups have more flexibility. |
Note: This table presents exemplary findings from a hypothetical MD simulation.
Prediction of Electrostatic Potential Surfaces and Reactive Sites
The molecular electrostatic potential (ESP) surface is a valuable tool for predicting and understanding the reactive behavior of molecules. It visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).
For this compound, the ESP surface would highlight the nucleophilic character of the lone pair of electrons on the nitrogen atom of the amine group, making it a likely site for protonation or reaction with electrophiles. The oxygen atoms in the dioxaspiro ring would also exhibit negative electrostatic potential. Such analyses are crucial for predicting intermolecular interactions, including hydrogen bonding and potential binding modes to biological targets. nih.govosti.gov The topography of the MESP can be used to map the strength of electronic conjugation in related systems. rsc.org
Table 3: Predicted Electrostatic Potential Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Amine Group (Nitrogen) | Strong Negative | Nucleophilic, site for protonation and electrophilic attack. |
| Dioxaspiro Oxygen Atoms | Moderate Negative | Potential for hydrogen bond acceptance. |
| Hydrogen Atoms of Amine Group | Positive | Potential for hydrogen bond donation. |
| Methyl Group | Slightly Positive/Neutral | Generally non-reactive. |
Note: This table is based on general principles of electrostatic potential for similar functional groups.
Quantum-Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration and Ligand Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While direct QSAR studies on this compound are not available, research on other spiro compounds demonstrates the power of this approach. nih.govrsc.orgnih.gov
By synthesizing and testing a series of derivatives of this compound, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to predict the biological activity of new, unsynthesized analogs. This allows for the efficient exploration of the chemical space and the formulation of design principles for more potent and selective ligands, excluding clinical outcomes. For instance, QSAR studies on spiro-alkaloids have successfully identified key molecular features responsible for their anti-tumor properties. nih.govrsc.org
In Silico Modeling of Ligand-Target Interactions: Mechanistic Aspects
In silico modeling, particularly molecular docking and molecular dynamics simulations, plays a pivotal role in understanding how a ligand like this compound might interact with a biological target at a molecular level. These methods can predict the binding mode, affinity, and the key interactions that stabilize the ligand-target complex.
For example, if this compound were being investigated as an inhibitor of a specific enzyme, docking studies could predict its orientation in the active site. This would reveal potential hydrogen bonds between the amine or ether oxygens and amino acid residues, as well as hydrophobic interactions involving the cyclohexane and methyl groups. Such insights are critical for understanding the mechanism of action and for designing more effective inhibitors. mdpi.comnih.gov Studies on other spirocyclic derivatives have shown that these computational approaches can successfully guide the design of potent and selective receptor agonists and enzyme inhibitors. nih.govresearchgate.net
Applications in Advanced Organic Synthesis and Building Block Chemistry
Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures
8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine serves as a crucial synthetic intermediate for constructing intricate molecules, particularly those with pharmacological relevance. The compound's bifunctional nature—a nucleophilic amine and a masked carbonyl group—allows for sequential and controlled modifications, making it an ideal scaffold for building complex structures.
The primary amine group offers a reactive site for a wide array of chemical transformations, including amidation, alkylation, and reductive amination. Simultaneously, the 1,4-dioxaspiro moiety acts as a stable protecting group for the ketone at the C4 position of the cyclohexane (B81311) ring. This protection prevents unwanted side reactions at the carbonyl group while other parts of the molecule are being functionalized. The ketal can be readily removed under acidic conditions at a later synthetic stage to reveal the ketone, which can then undergo further reactions such as Wittig olefination, Grignard additions, or conversion to other functional groups.
A significant application of this intermediate is in the synthesis of pharmaceutically active compounds. For instance, related spiro-amines are key intermediates in the synthesis of brain-penetrating cathepsin S inhibitors, which are investigated for treating neurological disorders. lookchem.com The spirocyclic core is a common motif in medicinal chemistry, often imparting favorable properties such as receptor binding affinity and metabolic stability. The ability to introduce complexity through both the amine and the latent ketone makes this compound a valuable precursor for generating libraries of compounds for drug discovery. For example, derivatives like 1,4,8-triazaspiro[4.5]decan-2-ones have been synthesized as potential inhibitors of the mitochondrial permeability transition pore (mPTP), a target for treating ischemia/reperfusion injury. nih.gov
Precursor for the Synthesis of Diverse Spirocyclic Derivatives
The inherent spirocyclic framework of this compound makes it an excellent starting material for the synthesis of a wide range of other spiro-compounds. lookchem.cn Spirocycles are three-dimensional structures of significant interest in medicinal chemistry and materials science due to their conformational rigidity and novelty compared to simpler ring systems.
Starting from the parent amine, chemists can elaborate the structure in numerous ways. The amine can be acylated, sulfonylated, or used as a nucleophile to form larger heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of spiro-hydantoins or spiro-piperazines, which are privileged structures in drug development. mdpi.com The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione highlights a pathway to N-1 monosubstituted spiro carbocyclic hydantoins, which are of great interest to the pharmaceutical industry. mdpi.com
Furthermore, after deprotection of the ketal, the resulting ketone provides another handle for diversification. It can be converted to an olefin via a Wittig reaction to produce derivatives like 8-Methylidene-1,4-dioxaspiro[4.5]decane. nih.gov This exocyclic double bond can then participate in various cycloaddition or polymerization reactions. The ketone itself can be a precursor for creating new spirocyclic rings fused at that position. The synthesis of guanadrel, an antihypertensive agent, involves the ketalization of cyclohexanone (B45756) to form a related 1,4-dioxaspiro nih.govresearchgate.netdecane structure, demonstrating the utility of this core in building complex spiro-heterocycles. nih.gov
| Precursor Compound | Synthetic Transformation | Resulting Spirocyclic Derivative | Reference |
| 1-Methylpiperidin-4-one | Multicomponent reaction | 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine | nih.govnih.gov |
| Cyclohexanone | Ketalization | 2-chloromethyl-1,4-dioxyspiro nih.govresearchgate.netdecane | nih.gov |
| 1-Amino-1-cyano-4-phenylcyclohexane | Reaction with methyl isocyanate and cyclization | 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | mdpi.com |
Utilization in Multi-Step Convergent and Divergent Synthetic Strategies
The bifunctional nature of this compound is particularly advantageous in both convergent and divergent multi-step synthetic plans.
In a divergent synthesis , a common intermediate is used to create a library of structurally related compounds. This compound is an ideal starting point for such a strategy. The amine can be reacted with a variety of electrophiles (e.g., acid chlorides, sulfonyl chlorides, isocyanates) to generate a family of amide, sulfonamide, or urea (B33335) derivatives. Subsequently, the ketal protecting group can be removed, and the revealed ketone can be subjected to a second set of diverse reactions (e.g., reaction with different Grignard reagents, Wittig reagents, or reducing agents), thereby exponentially increasing the number of unique final products from a single precursor.
Development of Chiral Auxiliaries and Ligands from the Compound Framework
While this compound itself is achiral, its rigid spirocyclic framework is a suitable scaffold for the design of chiral auxiliaries and ligands for asymmetric synthesis. The introduction of chirality can be achieved by resolving a chiral derivative or by starting from a chiral precursor.
For instance, if the parent ketone, 1,4-dioxaspiro[4.5]decan-8-one, undergoes an asymmetric reduction or a reaction with a chiral nucleophile, a chiral alcohol such as 1,4-Dioxaspiro(4.5)decan-8-ol can be produced. prepchem.comnih.gov This chiral alcohol or the corresponding amine can then be used as a chiral auxiliary. When attached to a prochiral substrate, the chiral auxiliary can direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered.
Alternatively, the amine functionality of this compound or its derivatives can be incorporated into more complex structures to form chiral ligands for transition metal catalysis. The defined three-dimensional shape of the spiro-backbone can create a well-defined chiral environment around the metal center, enabling high stereoselectivity in reactions such as asymmetric hydrogenation, oxidation, or carbon-carbon bond formation. The development of spiro-hydantoins, which can act as ligands, points to the potential of this structural class in asymmetric catalysis. mdpi.com
Integration into Specialized Chemical Systems (e.g., Liquid Crystals, Bio-lubricants)
The rigid and well-defined geometry of the spirocyclic core of this compound and its derivatives makes them attractive candidates for applications in materials science.
Liquid Crystals: The parent ketone, 1,4-Dioxaspiro[4.5]decan-8-one, is noted for its use as an intermediate in the synthesis of liquid crystals. researchgate.netchemicalbook.com Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. Their molecules must have a degree of order, which is often achieved with rigid, anisotropic (rod-like or disc-like) molecular shapes. The spirocyclic structure provides a rigid, non-planar core that can be functionalized with mesogenic (liquid crystal-forming) groups to create novel liquid crystalline materials. The introduction of the amine group in this compound allows for the attachment of various mesogenic units through stable amide or imine linkages, potentially leading to new classes of liquid crystals with unique phase behaviors and electro-optical properties.
Bio-lubricants: While direct evidence for the use of this compound in bio-lubricants is not prominent, its structural features suggest potential applicability. Bio-lubricants require high thermal and oxidative stability. The saturated carbocyclic core of the spiro-compound provides a stable base. The amine functionality could be used to anchor the molecule to a surface or to attach long alkyl chains, which are common features of lubricant molecules. The polarity introduced by the amine and the oxygen atoms of the ketal could enhance lubricity and biodegradability, which are desirable properties for environmentally friendly lubricants.
Analytical Methodologies for Research and Purity Assessment
Chromatographic Techniques for Separation, Purification, and Purity Determination
Chromatography is a cornerstone of chemical analysis, enabling the separation and purification of compounds from complex mixtures. The choice of technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and molecular weight. For 8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, which possesses a basic amine group, specific considerations are necessary to achieve optimal separation and prevent undesirable interactions with the stationary phase.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. While specific HPLC methods for this exact compound are not extensively documented in public literature, standard reversed-phase HPLC methodologies can be adapted.
Research Findings: In typical reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For basic amines, peak tailing can be a significant issue due to the interaction of the amine with acidic residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, mobile phase modifiers are often employed. Adding a small percentage of a competing amine, such as triethylamine (B128534) (TEA), or using a buffer to maintain a high pH can neutralize these interactions, resulting in improved peak shape and resolution. biotage.com For related spirocyclic compounds, HPLC has been used to determine retention times as part of their characterization. nih.gov
Table 1: Illustrative HPLC Purity Assessment Parameters
| Parameter | Value/Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase separation |
| Mobile Phase | Acetonitrile/Water with 0.1% TEA | Gradient elution for separation |
| Flow Rate | 1.0 mL/min | Controls retention time and resolution |
| Detection | UV at 210 nm or ELSD/CAD | Detection of the analyte |
| Purity Result | >95% | Quantitative assessment of purity |
GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. Given the predicted boiling point of related structures, this compound is amenable to GC-MS analysis, which provides both retention time data for purity assessment and mass spectral data for structural confirmation. The mass spectrometer fragments the molecule in a reproducible manner, creating a unique "fingerprint" that can confirm the compound's identity.
Research Findings: The primary amine in the target molecule may require derivatization to improve its volatility and reduce interactions with the GC column, although it is not always necessary. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of methyl, amine, or parts of the dioxaspiro ring structure. For instance, in the synthesis of related compounds like 1,4-cyclohexanedione (B43130) monoethylene glycol ketal, GC is used to determine purity, achieving levels as high as 99.72%. chemicalbook.com
Table 2: Predicted GC-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Interpretation |
| 171 | [M]+ (Molecular Ion) |
| 156 | [M-CH₃]+ (Loss of methyl group) |
| 142 | [M-NHCH₃]+ (Possible rearrangement and loss) |
| 86 | Fragment from dioxolane ring cleavage |
Flash column chromatography is an essential technique for the purification of chemical compounds on a preparative scale, while Thin-Layer Chromatography (TLC) is used for rapid, small-scale analysis to monitor reaction progress and determine appropriate solvent systems for flash chromatography.
Research Findings: The purification of basic amines like this compound using standard silica (B1680970) gel can be challenging due to strong adsorption and potential streaking on the TLC plate. biotage.com This is caused by an acid-base interaction between the basic amine and the acidic silica gel. biotage.com To overcome this, the solvent system (mobile phase) is often modified by adding a small amount of a base like triethylamine or ammonium (B1175870) hydroxide. biotage.comunimore.it This addition neutralizes the acidic sites on the silica, allowing the amine to travel through the column more effectively, resulting in better separation and yield. biotage.com Alternatively, an amino-functionalized silica gel or alumina (B75360) can be used as the stationary phase. In the purification of a related compound, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2-methoxyphenoxy)ethanamine, flash chromatography was successfully employed using a mobile phase of cyclohexane (B81311), ethyl acetate, and methanol (B129727) with ammonium hydroxide. unimore.it
Experimental Validation Strategies for Computational Predictions (e.g., LogP determination for Lipophilicity)
Computational models provide valuable predictions for properties like lipophilicity (expressed as LogP), which influences a compound's solubility and permeability. However, these predictions require experimental validation.
Research Findings: The predicted XlogP for structurally similar compounds like 8-methyl-1,4-dioxaspiro[4.5]decane-3-methanol is 1.7, and for 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, it is 0.8. uni.luuni.lu The LogP of this compound would need to be determined experimentally to confirm its specific lipophilicity. The standard method for this is the "shake-flask" method, which involves partitioning the compound between n-octanol and water and measuring its concentration in each phase. A more modern approach involves using reversed-phase HPLC, where the retention time of the compound can be correlated with the LogP values of known standards. This provides a rapid and reliable method for experimental LogP determination.
Methodologies for Assessing and Monitoring Compound Stability in Research Contexts
Ensuring a compound's stability is critical for the reproducibility of research. Stability studies are designed to understand how a compound changes under various environmental conditions over time.
Research Findings: While specific stability data for this compound is not readily available, general methodologies can be applied. These include long-term stability studies where the compound is stored under controlled conditions (e.g., temperature, humidity, light) and its purity is tested at set intervals using techniques like HPLC. Forced degradation studies are also common, where the compound is exposed to harsh conditions (e.g., strong acid, base, oxidant, high heat, UV light) to rapidly identify potential degradation pathways and products. For related spirocyclic compounds, recommended storage conditions provide insight into their stability; for example, 8-Aminomethyl-1,4-dioxaspiro[4.5]decane is recommended to be stored under an inert atmosphere in a freezer at -20°C and kept in a dark place. lookchem.com Similarly, stock solutions of 1,4-dioxaspiro[4.5]decan-8-one are stored at -20°C or -80°C. medchemexpress.com These practices suggest that the spiroketal functionality may be sensitive to hydrolysis, particularly under acidic conditions, and that low temperatures are preferred for long-term storage.
Future Research Directions and Emerging Opportunities
Development of Novel Derivatization and Functionalization Strategies
The primary amine group of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a key handle for a wide array of chemical modifications. Future research will likely focus on expanding the toolbox of reactions to create diverse libraries of derivatives. While standard N-acylation and N-alkylation reactions are straightforward, the development of more sophisticated strategies will unlock new chemical space.
Key areas for development include:
Site-Selective Functionalization: For derivatives containing additional reactive sites, developing protocols for the selective functionalization of the primary amine is crucial. This could involve advanced protecting group strategies or catalyst systems that differentiate between various C-H or N-H bonds. rsc.org
Transition-Metal-Catalyzed Cross-Coupling: Leveraging the amine as a directing group or a coupling partner in reactions like Buchwald-Hartwig or Chan-Lam aminations can lead to the synthesis of complex aryl- and heteroaryl-amines.
Multicomponent Reactions: Employing the spirocyclic amine in multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, would enable the rapid assembly of complex molecules with multiple points of diversity from simple starting materials.
Flow Chemistry for Library Synthesis: Implementing automated flow chemistry can facilitate the rapid and efficient synthesis of large libraries of derivatives for high-throughput screening. nih.gov This approach allows for precise control over reaction conditions, improving yield and purity while enabling the exploration of a wider range of reaction parameters. nih.gov
A summary of potential derivatization strategies is presented below.
| Derivatization Strategy | Reagents/Catalysts | Potential Products | Research Focus |
| Reductive Amination | Aldehydes/Ketones, Reducing Agents (e.g., NaBH(OAc)₃) | Secondary and Tertiary Amines | Expanding the scope of accessible amine derivatives. frontiersin.org |
| Acylation/Sulfonylation | Acyl Chlorides, Sulfonyl Chlorides, Anhydrides | Amides, Sulfonamides | Creating stable derivatives with altered electronic properties. |
| Urea (B33335)/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas, Thioureas | Introducing hydrogen-bonding motifs important for biological interactions. |
| C-N Cross-Coupling | Aryl Halides, Palladium/Copper Catalysts | N-Aryl Amines | Accessing compounds with extended π-systems. |
| Annulation Reactions | Bifunctional Reagents, Base/Metal Catalysis | Fused or Spiro-heterocycles | Building complex polycyclic scaffolds from the amine nitrogen. rsc.org |
Exploration of Expanded Spirocyclic Systems and Fused Ring Architectures
The inherent three-dimensionality of the 1,4-dioxaspiro[4.5]decane core makes it an excellent starting point for constructing larger, more complex polycyclic systems. enamine.net Future work will likely explore the use of this compound as a cornerstone for building bis-spirocycles and fused heterocyclic systems.
Bis-Spirocycles: The synthesis of molecules containing two or more spirocenters is an emerging area in medicinal chemistry due to the novel and complex 3D shapes that can be achieved. acs.org Strategies could involve reacting a derivative of the parent amine with another cyclic ketone to form a second spiro-junction, potentially creating bis-spirocyclic lactams or ethers. acs.org
Fused Ring Systems: The amine functionality can serve as a nucleophilic anchor point for cascade reactions that build fused rings onto the existing cyclohexane (B81311) framework. nih.gov For instance, reaction with appropriate electrophiles could initiate an intramolecular cyclization, leading to the formation of fused piperidinone, pyrrolidine, or other heterocyclic structures. Such cascade strategies are highly efficient for constructing complex molecules with high stereochemical control. frontiersin.orgnih.gov The synthesis of fused tricyclic amines from simpler precursors demonstrates the feasibility of these complex transformations. nih.gov
Investigation of Uncharted Reactivity Profiles and Catalytic Transformations
The unique steric and electronic environment of this compound could lead to unexpected reactivity. The spiroketal moiety, while generally stable, can influence the reactivity of the neighboring amine and methyl groups.
Future investigations may uncover:
Novel Cycloaddition Reactions: The amine can be converted into an imine or azomethine ylide in situ, which can then participate in cycloaddition reactions to form new spirocyclic pyrrolidines or other heterocyclic systems. nih.gov
Catalytic Applications: Chiral derivatives of the spirocyclic amine could be developed as ligands for asymmetric catalysis. researchgate.net The rigid spirocyclic backbone can create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in a variety of transformations. The development of chiral (N,N)-spiroketals as ligands for transition metals like Rhodium, Iridium, and Palladium has already shown promise. researchgate.net
Catalytic Reductive Amination: The compound itself could be a product of catalytic reductive amination of the corresponding ketone, 8-methyl-1,4-dioxaspiro[4.5]decan-8-one, with nitro compounds, offering a green and efficient synthetic route. frontiersin.org
Potential for Integration into Supramolecular Chemistry and Advanced Material Science Research
The well-defined three-dimensional structure and functional handles of this compound and its derivatives make them attractive candidates for applications in supramolecular chemistry and materials science. nih.gov
Host-Guest Chemistry: The rigid scaffold can be incorporated into larger macrocyclic structures to create novel host molecules for molecular recognition applications. The amine group provides a convenient point for covalent attachment to other molecular building blocks.
Functional Materials: Spirocyclic compounds are being investigated for their potential in creating advanced materials. nih.gov The incorporation of silicon or germanium at the spiro center of related imines has been theoretically shown to create materials with interesting charge mobility and electron-transporting properties. nih.gov Derivatives of this compound could be explored for:
Organic Electronics: As components in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs), where molecular rigidity and defined packing are advantageous.
Porous Polymers: As monomers for the synthesis of polymers with intrinsic microporosity, suitable for gas storage or separation.
Liquid Crystals: The rigid, non-planar shape of the spirocycle is a desirable feature for the design of novel liquid crystalline materials. researchgate.net
Computational Design of Next-Generation Spirocyclic Amine Scaffolds
Computational chemistry and in silico design are powerful tools for accelerating the discovery of new molecules with desired properties, reducing the need for extensive trial-and-error synthesis. researchgate.net These techniques are particularly valuable for exploring the vast chemical space accessible from spirocyclic scaffolds. nih.gov
Future research will heavily leverage computational methods to:
Predict Physicochemical Properties: Quantum chemical methods can be used to predict properties such as solubility, lipophilicity, and metabolic stability for virtual libraries of derivatives, helping to prioritize synthetic targets. nih.gov
Structure-Based Drug Design: For medicinal chemistry applications, the spirocyclic scaffold can be docked into the active sites of biological targets (e.g., enzymes, receptors) to predict binding affinity and orientation. nih.gov This allows for the rational design of substituents that enhance potency and selectivity.
Develop Quantitative Structure-Activity Relationships (QSAR): By analyzing the properties of a series of synthesized and tested derivatives, computational models can be built to correlate specific structural features with biological activity, guiding the design of more effective compounds. nih.gov
Explore Conformational Landscapes: Molecular dynamics simulations can provide insight into the conformational rigidity and preferred shapes of new, more complex spirocyclic and fused-ring systems, which is critical for their interaction with biological targets or their assembly into functional materials. mdpi.com
Q & A
Q. Key Considerations :
- Protection/Deprotection : The dioxaspiro ring often requires protection during synthesis to avoid unwanted side reactions .
- Scale-Up : Continuous flow reactors improve safety and efficiency for large-scale synthesis .
Advanced: How does the spirocyclic structure influence enantioselectivity in catalytic reactions?
Methodological Answer :
The rigidity of the spirocyclic ring system imposes steric constraints that enhance enantioselectivity. For instance:
- Rhodium-Catalyzed Additions : The use of Rh/BINAP catalysts with AlMe₃ in THF at 60°C achieves enantiomeric excess (e.e.) >90% for spirocyclic alcohol intermediates, which can be converted to the amine via azide reduction .
- Steric Effects : The methyl group at position 8 creates a chiral center, directing nucleophilic attack to specific sites .
Q. Data Contradiction Alert :
- Some studies report lower e.e. values (70–80%) when using non-optimized catalysts, highlighting the need for precise reaction condition control .
Basic: What spectroscopic techniques are optimal for structural elucidation?
Q. Methodological Answer :
Q. Advanced Tip :
- X-ray crystallography (using SHELX software) resolves absolute configuration but requires high-purity crystals .
Advanced: How can computational methods predict biological activity?
Q. Methodological Answer :
Q. Limitations :
- Computational models may underestimate solvation effects, leading to discrepancies in predicted vs. observed IC₅₀ values .
Advanced: How to resolve contradictions in reported biological activity data?
Q. Case Study :
- Antioxidant Activity : Some studies report IC₅₀ = 156.3 µg/mL in liver homogenate assays, while others show no activity below 200 µg/mL .
- Resolution : Variability arises from assay conditions (e.g., pH, temperature). Standardize protocols using the DPPH radical scavenging method .
- Cytotoxicity : IC₅₀ values for MCF-7 cells range from 20–50 µM. Differences may stem from cell passage number or incubation time .
Q. Recommendation :
- Use positive controls (e.g., doxorubicin) and replicate experiments across independent labs .
Basic: What are the storage and handling requirements?
Q. Methodological Answer :
- Storage : Store under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the amine group .
- Handling : Use anhydrous solvents (e.g., THF, Et₂O) to avoid hydrolysis of the dioxaspiro ring .
Advanced: Can enantiomers be separated without chiral chromatography?
Q. Methodological Answer :
Q. Comparative Analysis :
| Compound | Reactivity (Nucleophilic Substitution) | Biological Activity (IC₅₀) |
|---|---|---|
| This compound | High (steric hindrance) | 20 µM (MCF-7) |
| 8-Phenyl derivative | Moderate | 45 µM (MCF-7) |
| Non-spirocyclic amine | Low | >100 µM |
Q. Methodological Answer :
- Purification : Removing trace metal catalysts (e.g., Rh, In) requires chelating resins .
- Safety : Scale-up of azide intermediates necessitates explosion-proof reactors .
Advanced: What novel applications are emerging in medicinal chemistry?
Q. Research Frontiers :
Q. Experimental Design Tip :
- Use in vivo models (e.g., xenograft mice) to validate efficacy before clinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
